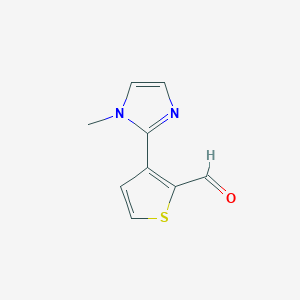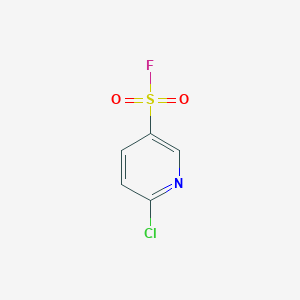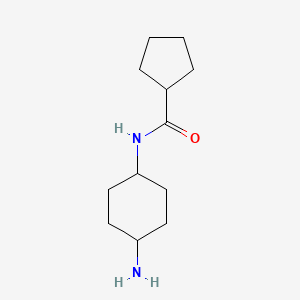
N-(4-aminocyclohexyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminocyclohexyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C12H22N2O It is characterized by the presence of an aminocyclohexyl group attached to a cyclopentanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 4-aminocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-aminocyclohexyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Reduction: Formation of cyclopentylamines.
Substitution: Formation of N-substituted cyclopentanecarboxamides.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)cyclopentanecarboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-aminocyclohexyl)cyclohexanecarboxamide
- N-(4-aminocyclohexyl)cycloheptanecarboxamide
- N-(4-aminocyclohexyl)cyclooctanecarboxamide
Uniqueness
N-(4-aminocyclohexyl)cyclopentanecarboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds with different ring sizes, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
N-(4-aminocyclohexyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c13-10-5-7-11(8-6-10)14-12(15)9-3-1-2-4-9/h9-11H,1-8,13H2,(H,14,15) |
InChI-Schlüssel |
XQIAOPKYRQEQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)NC2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


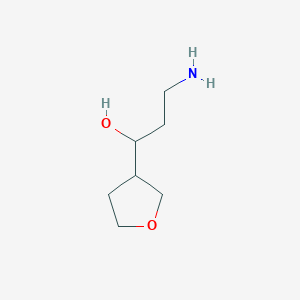
![9-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13197655.png)
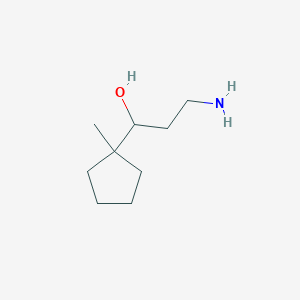
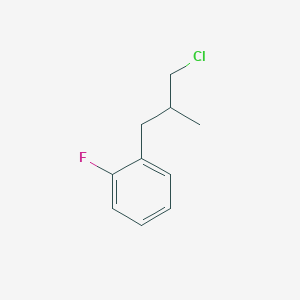
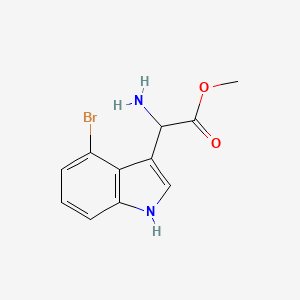

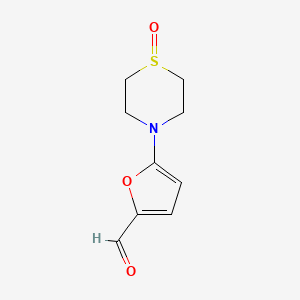

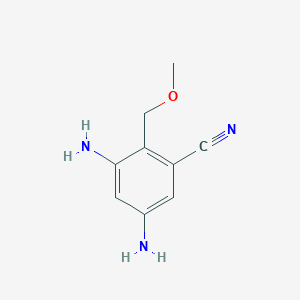
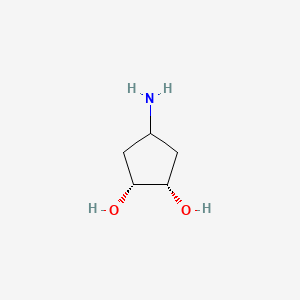
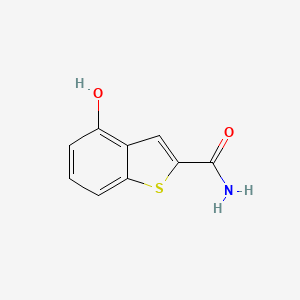
![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
